molecular formula C21H27NO3 B7049195 (3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol

(3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol

Cat. No.: B7049195
M. Wt: 341.4 g/mol
InChI Key: APBHZXYWPDBUIP-XJDOXCRVSA-N
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Description

(3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound features a piperidine ring substituted with a benzhydryloxy group and a hydroxypropyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzhydrol, and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzhydryloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may yield secondary alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various receptors and enzymes in the body, modulating their activity. The benzhydryloxy group may enhance the compound’s binding affinity to certain targets, while the hydroxypropyl group could influence its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol: can be compared to other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperidine derivatives. The presence of both benzhydryloxy and hydroxypropyl groups can influence its reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

(3S)-1-(3-benzhydryloxy-2-hydroxypropyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-19-12-7-13-22(14-19)15-20(24)16-25-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-21,23-24H,7,12-16H2/t19-,20?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBHZXYWPDBUIP-XJDOXCRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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